Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate
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Overview
Description
Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate is an organic compound with the molecular formula C10H14N2O3 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the furan ring to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Ethyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A precursor in the synthesis of the compound.
Dimethylformamide dimethyl acetal (DMF-DMA): A reagent used in the synthesis.
Other furan derivatives: Compounds with similar furan rings but different functional groups.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-[(E)-dimethylaminomethylideneamino]furan-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-10(13)8-5-6-9(15-8)11-7-12(2)3/h5-7H,4H2,1-3H3/b11-7+ |
InChI Key |
MBZSSIFUCBQEBV-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(O1)/N=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)N=CN(C)C |
Origin of Product |
United States |
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